molecular formula C20H19BrN2O4 B2971069 methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899986-74-4

methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2971069
CAS No.: 899986-74-4
M. Wt: 431.286
InChI Key: YCPBCEQVSDTMCK-UHFFFAOYSA-N
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Description

Methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-4-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the bromo and methyl groups: These functional groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol, typically in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[731

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes, particularly those involving its unique tricyclic structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-3-methylbenzoate: This compound shares the bromo and methyl groups but lacks the complex tricyclic structure.

    10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylic acid: This compound is similar but has a carboxylic acid group instead of an ester.

Uniqueness

The uniqueness of methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-triene-4-carboxylate lies in its complex tricyclic structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

methyl 10-(4-bromo-3-methylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-11-8-13(5-6-15(11)21)23-19(25)22-16-10-20(23,2)27-17-7-4-12(9-14(16)17)18(24)26-3/h4-9,16H,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBCEQVSDTMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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